4-Methoxy-3-methylbenzonitrile

描述

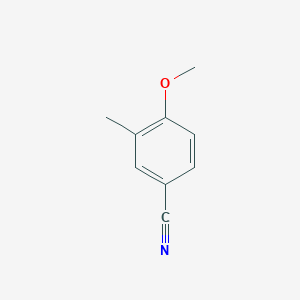

4-Methoxy-3-methylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a methyl group (-CH3) at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime, which is then dehydrated to yield 4-methoxybenzonitrile. The nitrile group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, forming 4-hydroxy-3-methylbenzonitrile.

Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of 4-methoxy-3-methylbenzylamine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products:

Oxidation: 4-Hydroxy-3-methylbenzonitrile

Reduction: 4-Methoxy-3-methylbenzylamine

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学研究应用

4-Methoxy-3-methylbenzonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

作用机制

The mechanism of action of 4-Methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability by donating electron density to the benzene ring, thereby affecting its chemical behavior.

相似化合物的比较

- 3-Methoxy-4-methylbenzonitrile

- 4-Methoxybenzonitrile

- 3-Methylbenzonitrile

Comparison: 4-Methoxy-3-methylbenzonitrile is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to 4-Methoxybenzonitrile, the presence of the methyl group in this compound can lead to different steric and electronic effects, making it distinct in its chemical behavior and applications.

生物活性

4-Methoxy-3-methylbenzonitrile (C₉H₉NO) is an organic compound characterized by a methoxy group (-OCH₃) and a nitrile group (-CN) attached to a benzene ring. Its molecular weight is approximately 147.17 g/mol, and it appears as a light yellow crystalline solid. This compound has garnered attention in various fields of research due to its notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 147.17 g/mol

- Appearance: Light yellow crystalline solid

- Functional Groups: Methoxy (-OCH₃), Nitrile (-CN)

Cytochrome P450 Inhibition

Research indicates that this compound acts as a potential inhibitor of the CYP1A2 enzyme, which plays a significant role in the metabolism of various pharmaceuticals. The inhibition of CYP1A2 can lead to altered pharmacokinetics for drugs that are substrates of this enzyme, thereby affecting their efficacy and safety profiles.

Interaction Studies

In enzyme inhibition assays, this compound has demonstrated significant interactions with biological systems. These interactions suggest that the compound could influence drug-drug interactions, necessitating further investigation into its full interaction profile and potential side effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and similarities:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 2-Methoxy-4-methylbenzonitrile | 53078-69-6 | 0.97 | Different positioning of methoxy and methyl groups |

| 3-Methoxy-4-methylbenzonitrile | 3556-60-3 | 0.97 | Variations in substitution patterns on the benzene ring |

| 4-Cyano-2-methoxytoluene | 6609-56-9 | 0.97 | Contains a cyano group instead of a methyl group |

| 5-Cyano-2-methylanisole | 874-90-8 | 0.95 | Different positioning of functional groups |

| 2-Amino-4-Methoxy-3-Methylbenzonitrile | 923274-68-4 | 0.95 | Contains an amino group, altering its reactivity |

This comparison illustrates how variations in functional groups and their positions can significantly affect chemical behavior and biological activity.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have indicated potential anticancer properties associated with compounds in the benzonitrile family, including derivatives of this compound. These studies focus on their ability to induce apoptosis in cancer cell lines, although specific data on this compound remains limited.

- Antimicrobial Properties : Investigations into the antimicrobial activities of related compounds suggest that modifications to the benzonitrile structure can enhance efficacy against various pathogens. Further research is needed to establish the specific antimicrobial activity of this compound.

- Pharmacokinetic Studies : Given its role as a CYP1A2 inhibitor, pharmacokinetic studies are essential for understanding how this compound may alter the metabolism of co-administered drugs, potentially leading to increased toxicity or decreased effectiveness of those drugs .

属性

IUPAC Name |

4-methoxy-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJHSDSGDKQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。